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Targeting the YAP-TEAD Interface in Hippo
Signaling[1]
Executive Summary

The YAP-TEAD transcriptional complex is the distal effector of the Hippo pathway, driving
oncogenic gene expression (e.g., CTGF, CYRG61) in cancers such as malignant pleural
mesothelioma (MPM), gastric cancer, and NSCLC. Therapeutic intervention focuses on
disrupting the Protein-Protein Interaction (PPI) between the co-activator YAP (or TAZ) and the
transcription factor TEAD.[1][2][3][4]

This guide compares three distinct classes of inhibitors:

o Peptide 17: A synthetic, cyclic peptide optimized for high-affinity binding to the TEAD surface
(Interface 3).

o super-TDU: A biomimetic peptide derived from VGLL4, a natural antagonist of YAP.[5][6][7]

* K-975: A covalent small molecule targeting the TEAD palmitate-binding pocket,
allosterically/sterically disrupting the complex.

© 2026 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b8256830#bc-rfq
https://aacrjournals.org/mct/article/24/5/709/761972/TEAD-Independent-Cell-Growth-of-Hippo-Inactive
https://www.selleckchem.com/products/yap-tead-inhibitor-1-peptide-17.html
https://www.medchemexpress.com/k-975.html
https://acs.digitellinc.com/p/s/discovery-of-a-novel-tead-inhibitor-for-the-treatment-of-malignant-pleural-mesothelioma-41602
https://www.medchemexpress.com/super-tdu.html
https://www.medchemexpress.com/super-tdu-1-31-tfa.html
https://www.mdpi.com/1420-3049/25/24/6001
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8256830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

Validation & Comparative
Check Availability & Pricing

BENGHE

hnical ficati :

Peptide 17 (YAP-

Feature o super-TDU K-975
TEAD Inhibitor 1)
) Cyclic Peptide Linear Peptide Small Molecule
Modality ) o
(Synthetic) (Biomimetic) (Covalent)
TEAD Surface
TEAD Surface TEAD Palmitate
Primary Target (Interface 3/
(Interfaces 2 & 3) Pocket (Cys359)
-loop)
N Competitive PPI Covalent modification;
] Competitive PPI o ] ]
Mechanism o Inhibition (VGLL4 Allosteric/Steric
Inhibition o
mimic) blockade
Binding Affinity (
/ ) ) nM (Cellular GI50 in
nM (Biochemical) nM range o
sensitive lines)
)
Moderate (Cyclization
i Low (Susceptible to High (Orall
Stability Improves ( _ P _g ( , Y
proteolysis) bioavailable)
)

Key Modification

Disulfide bond; Met

Cl-Phe substitution

Fusion of VGLL4 TDU

domains

Acrylamide warhead

for Cys covalent bond

Cell Permeability

Low to Moderate
(Requires high conc.

or vector)

Low (Often requires

fusion/formulation)

High (Passive

diffusion)

Mechanistic Deep Dive

3.1 Peptide 17: The Optimized Interface Binder

Origin: Developed by Zhang et al. (ACS Med. Chem. Lett., 2014), Peptide 17 is a 17-mer cyclic
peptide derived from the YAP

-loop (residues 85—-99). Mechanism:
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 Interface 3 Dominance: The YAP-TEAD interaction relies on three interfaces.[7] Interface 3
(the

-loop) contributes the most binding energy. Peptide 17 mimics this loop.

e Chemical Optimization:

o Cyclization: A disulfide bond connects the N- and C-termini, locking the peptide into the
bioactive conformation required to fit the TEAD hydrophobic groove.

o Residue Swaps: Mutation of Methionine 86 to meta-chloro-phenylalanine (CI-Phe) and
Leucine 91 to Norleucine (Nle) significantly enhances hydrophobic packing against TEAD.
Utility: Primarily a chemical probe for in vitro structural studies and proof-of-concept
cellular assays.

3.2 super-TDU: The Natural Antagonist Mimic
Origin: Described by Jiao et al. (Cancer Cell, 2014). Mechanism:

e VGLL4 Mimicry: VGLL4 is a tumor suppressor that naturally competes with YAP for TEAD
binding via its TDU domains.[8] super-TDU fuses the essential binding motifs of VGLLA4.

o Dual Interface Blockade: Unlike Peptide 17 which focuses on the

-loop, super-TDU covers a broader surface area (Interfaces 2 and 3), theoretically offering
higher specificity for the VGLL4-binding conformation of TEAD. Utility: Validated in gastric
cancer models; demonstrates that mimicking natural repressors is a viable therapeutic
strategy.

3.3 K-975: The Covalent Pocket Binder
Origin: Developed by Kyowa Kirin (Kaneda et al., Am. J. Cancer Res., 2020). Mechanism:

o Palmitate Pocket Targeting: TEADs have a deep hydrophobic pocket normally occupied by a
palmitate fatty acid, which stabilizes the protein.

o Covalent Locking: K-975 contains an acrylamide warhead that forms a covalent bond with a
conserved Cysteine (Cys359 in TEAD1) inside this pocket.[3]
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Disruption: Binding prevents palmitoylation and induces a conformational change (or steric
clash) that renders TEAD incompetent for YAP binding. Utility: The most "drug-like"
candidate. Orally active, potent in Mesothelioma (MPM), and serves as a benchmark for

clinical TEAD inhibitors.

Visualizing the Signaling Landscape

ctivates

hosphorylates
(Inhibits)

super-TDU
(VGLL4 Mimic)

K-975
(Covalent Cys359)

Peptide 17

YAP (Phospho) (Interface 3 Comp.)

AN Translocation

\(If unphosphorylated) (Covalent Mod.
4

Blocks Formation Blocks Formation

TEAD1-4

YAP (Nuclear)

Binds TEAD

YAP-TEAD Complex

ranscription

Target Genes
(CTGF, CYR61)

© 2026 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8256830?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Click to download full resolution via product page

Caption: Schematic of the Hippo pathway showing the distinct intervention points of Peptide
17, super-TDU, and K-975.[1][4][7][9]

Experimental Protocols

To validate these inhibitors in your own lab, use the following self-validating systems.

5.1 Protocol A: Biochemical PPI Disruption (TR-FRET)
Purpose: Quantify the

of the inhibitor against the pure YAP-TEAD interaction. Reagents:

Biotinylated TEAD1 (YAP-binding domain).

GST-tagged YAP (residues 50-171).

Europium-labeled anti-GST antibody (Donor).

Streptavidin-XL665 (Acceptor).

Workflow:

Preparation: Dilute compounds (Peptide 17, K-975) in assay buffer (PBS + 0.1% BSA +
0.01% Tween-20).

 Incubation 1: Mix Biotin-TEAD1 (final 5 nM) with compounds for 30 mins at RT. Note: K-975
requires longer pre-incubation (60-120 mins) to allow covalent bond formation.

e Complex Formation: Add GST-YAP (final 10 nM). Incubate 1 hour.
e Detection: Add Eu-Anti-GST and SA-XL665. Incubate 1 hour.

o Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader
(Ex: 337 nm, Em: 665 nm /620 nm).

e Analysis: Calculate HTRF ratio (
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). Plot vs. log[concentration].

5.2 Protocol B: Cellular Target Engagement (Co-
Immunoprecipitation)

Purpose: Confirm the inhibitor disrupts the complex inside the cell. Cell Line: NCI-H226
(Mesothelioma) or HEK293T (Transfected).

Workflow:
o Treatment: Treat cells with Vehicle, Peptide 17 (10

M), or K-975 (100 nM) for 4—-24 hours.

e Lysis: Lyse cells in mild buffer (IP Lysis Buffer: 25 mM Tris-HCI pH 7.4, 150 mM NacCl, 1%
NP-40, 1 mM EDTA, 5% Glycerol) with protease inhibitors. Crucial: Do not use harsh
denaturants (SDS) that disrupt PPIs artificially.

e Pull-Down: Incubate lysate with Anti-TEAD antibody conjugated to Protein A/G beads
overnight at 4°C.

e Wash: Wash beads

with cold lysis buffer.

e Elution: Boil beads in
SDS-PAGE loading buffer.

o Western Blot: Probe for YAP (to see co-precipitated protein) and TEAD (loading control).

o Result: Effective inhibitors will show reduced YAP band intensity in the IP lane compared
to Vehicle.

5.3 Protocol C: Functional Reporter Assay (Luciferase)

Purpose: Measure downstream transcriptional suppression. System: 8xGTIIC-Luciferase
reporter (contains 8 TEAD binding sites).

Workflow:
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» Transfection: Transfect cells with 8xGTIIC-Luc plasmid and Renilla-Luc (normalization).
o Treatment: 24 hours post-transfection, treat with serial dilutions of inhibitors.

o Assay: 24 hours post-treatment, lyse and measure Luciferase activity using a Dual-
Luciferase kit.

» Validation: K-975 should show potent inhibition (

nM). Peptide 17 may require higher concentrations (

M) due to poor permeability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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